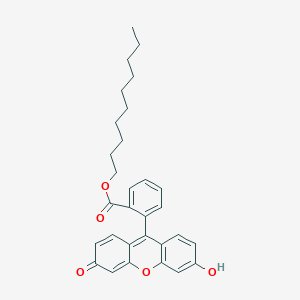
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound that belongs to the family of xanthenes. This compound is characterized by its unique structure, which includes a decyl ester group attached to a xanthene core. Xanthenes are known for their fluorescent properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. This intermediate is then esterified with decanol under acidic conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track cellular processes and interactions.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the development of dyes and pigments for various commercial products
Wirkmechanismus
The mechanism of action of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications, where the compound binds to target molecules and emits fluorescence upon excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Rhodamine 123
- Hydroxyphenyl fluorescein
- Fluorescein Azide
- Eosin-5-isothiocyanate
Uniqueness
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its decyl ester group, which enhances its hydrophobicity and allows for better integration into lipid environments. This makes it particularly useful in biological studies involving cell membranes and lipid interactions .
Eigenschaften
CAS-Nummer |
155556-90-4 |
|---|---|
Molekularformel |
C30H32O5 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
decyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C30H32O5/c1-2-3-4-5-6-7-8-11-18-34-30(33)24-13-10-9-12-23(24)29-25-16-14-21(31)19-27(25)35-28-20-22(32)15-17-26(28)29/h9-10,12-17,19-20,31H,2-8,11,18H2,1H3 |
InChI-Schlüssel |
VSUXQBGBUCBQDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


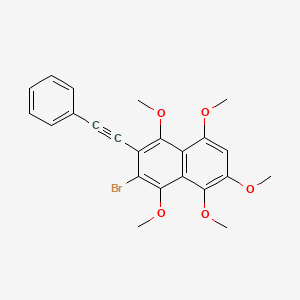
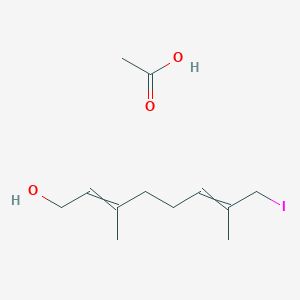
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
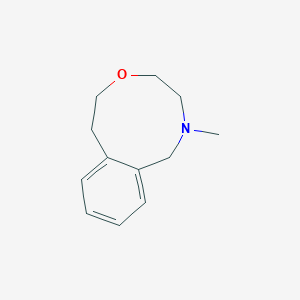
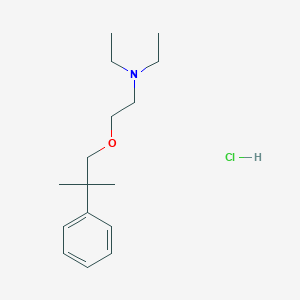
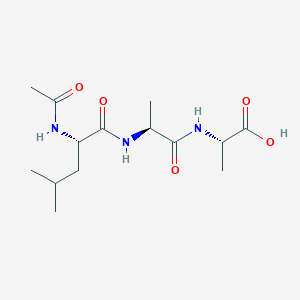

![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
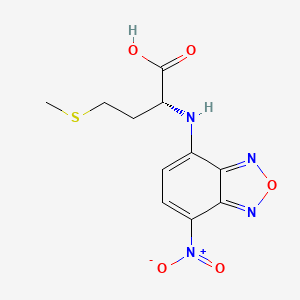
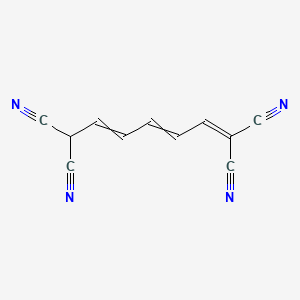
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
